molecular formula C4H10CrN7S4 B8046826 azanium;azane;chromium(3+);tetrathiocyanate

azanium;azane;chromium(3+);tetrathiocyanate

Cat. No.: B8046826
M. Wt: 336.4 g/mol
InChI Key: ZGLIQORZYPZFPW-UHFFFAOYSA-K
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Description

azanium;azane;chromium(3+);tetrathiocyanate is a complex compound that has garnered significant attention in various fields of research due to its unique chemical structure and biological activity. This compound is known for its distinctive coordination chemistry, which involves the interaction of chromate ions with diamine and thiocyanate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanium;azane;chromium(3+);tetrathiocyanate typically involves the reaction of chromate salts with ammonium thiocyanate and diamine ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more sophisticated techniques such as solvent extraction and crystallization to ensure high purity and yield. The process parameters, including temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

azanium;azane;chromium(3+);tetrathiocyanate undergoes various types of chemical reactions, including:

    Oxidation: The chromate ion can participate in oxidation reactions, where it acts as an oxidizing agent.

    Reduction: Under certain conditions, the chromate ion can be reduced to lower oxidation states.

    Substitution: The thiocyanate ligands can be substituted by other ligands in the coordination sphere.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under ambient conditions, but specific reactions may require elevated temperatures or pressures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state chromium compounds, while reduction reactions may produce lower oxidation state species.

Scientific Research Applications

azanium;azane;chromium(3+);tetrathiocyanate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study coordination chemistry and ligand exchange reactions.

    Biology: The compound’s biological activity is of interest in the study of metal-ligand interactions in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.

    Industry: It is used in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism by which azanium;azane;chromium(3+);tetrathiocyanate exerts its effects involves the interaction of the chromate ion with biological molecules. The chromate ion can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The thiocyanate ligands may also play a role in modulating the compound’s biological activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, sodium (1:1), (OC-6-11)
  • Chromate(1-), diamminetetrakis(thiocyanato-kappaN)-, potassium (1:1), (OC-6-11)

Uniqueness

azanium;azane;chromium(3+);tetrathiocyanate is unique due to its specific combination of ligands and the ammonium counterion, which imparts distinct solubility and stability properties compared to its sodium and potassium analogs. This uniqueness makes it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

azanium;azane;chromium(3+);tetrathiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CHNS.Cr.3H3N/c4*2-1-3;;;;/h4*3H;;3*1H3/q;;;;+3;;;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLIQORZYPZFPW-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.[Cr+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10CrN7S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16248-93-4 (Parent)
Record name Reinecke salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10894851
Record name Reinecke salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13573-16-5
Record name Reinecke salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromate(1-), diamminetetrakis(thiocyanato-.kappa.N)-, ammonium (1:1), (OC-6-11)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Reinecke salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium diamminetetrakis(thiocyanato-N)chromate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMMONIUM REINECKATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL96S212CS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azanium;azane;chromium(3+);tetrathiocyanate
Reactant of Route 2
azanium;azane;chromium(3+);tetrathiocyanate

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